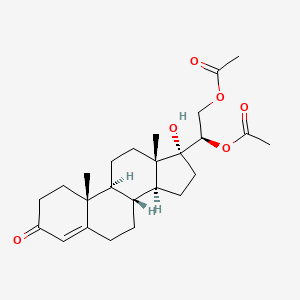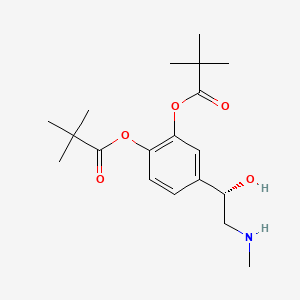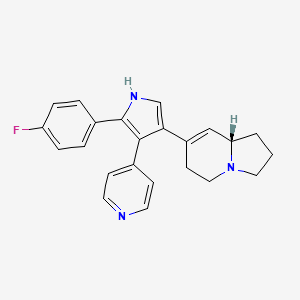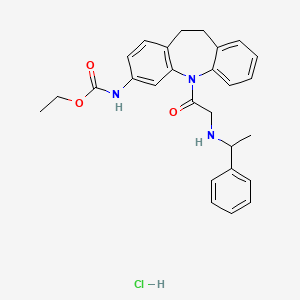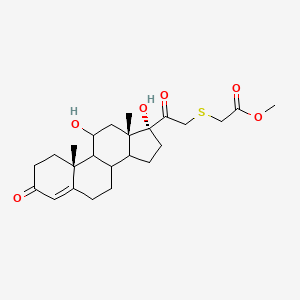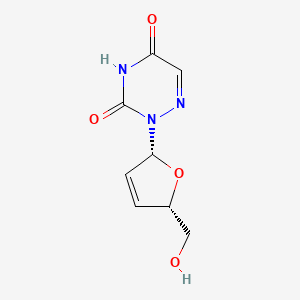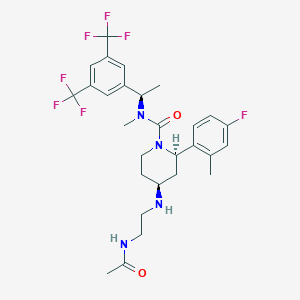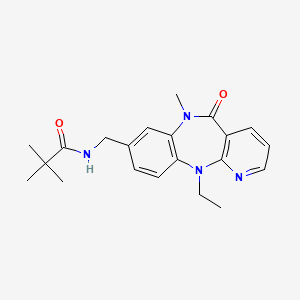
8-(N-(t-Butylcarbonyl)aminomethyl)-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(N-(t-Butylcarbonyl)aminomethyl)-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a complex organic compound that belongs to the benzodiazepine family Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(N-(t-Butylcarbonyl)aminomethyl)-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyrido[2,3-b][1,5]benzodiazepine core: This is achieved through a series of cyclization reactions.
Introduction of the N11-ethyl and N6-methyl groups: These groups are introduced via alkylation reactions.
Attachment of the N-(t-Butylcarbonyl)aminomethyl group: This step involves the use of protecting groups and subsequent deprotection to achieve the desired substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
8-(N-(t-Butylcarbonyl)aminomethyl)-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other functional groups.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of benzodiazepines on biological systems.
Medicine: It has potential as a therapeutic agent for the treatment of anxiety, insomnia, and other conditions.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 8-(N-(t-Butylcarbonyl)aminomethyl)-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the brain. This interaction enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. The compound may also interact with other molecular targets and pathways, contributing to its overall effects.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its use in the treatment of anxiety and insomnia.
Alprazolam: Commonly used for the treatment of panic disorders and anxiety.
Uniqueness
8-(N-(t-Butylcarbonyl)aminomethyl)-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. These differences could potentially lead to variations in efficacy, duration of action, and side effect profiles.
Propiedades
Número CAS |
133626-81-0 |
|---|---|
Fórmula molecular |
C21H26N4O2 |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
N-[(11-ethyl-6-methyl-5-oxopyrido[3,2-c][1,5]benzodiazepin-8-yl)methyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C21H26N4O2/c1-6-25-16-10-9-14(13-23-20(27)21(2,3)4)12-17(16)24(5)19(26)15-8-7-11-22-18(15)25/h7-12H,6,13H2,1-5H3,(H,23,27) |
Clave InChI |
FFLOBJBVPWJYSC-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)CNC(=O)C(C)(C)C)N(C(=O)C3=C1N=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


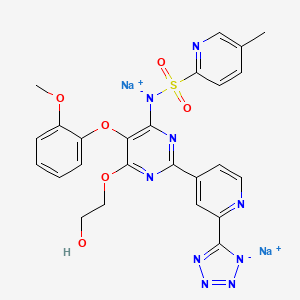

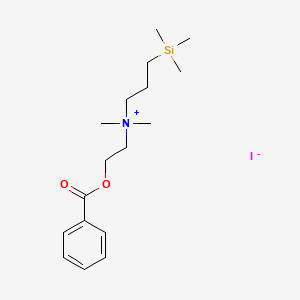
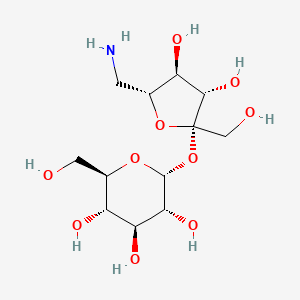
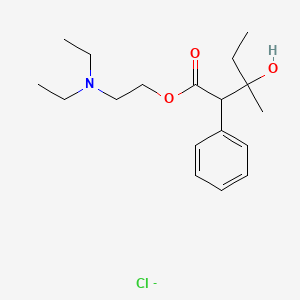
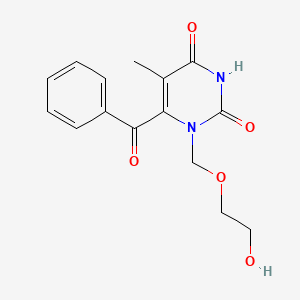
![4-[2-[4-hydroxy-4-[(N-methyl-4-propan-2-yloxyanilino)methyl]piperidin-1-yl]ethyl]benzonitrile;hydrochloride](/img/structure/B12784710.png)
